molecular formula C25H21N5O3 B2494237 N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-31-0

N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2494237
CAS RN: 1031623-31-0
M. Wt: 439.475
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fused quinazolines often involves multi-step reactions, starting from basic heterocyclic precursors or by modifying existing quinazoline derivatives. Techniques such as cyclization, nucleophilic substitution, and condensation reactions are commonly employed. For instance, the ribosylation of fused quinazolines to synthesize new nucleosides of fluorescence interest demonstrates a method of modifying quinazoline derivatives to achieve desired properties (Break et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by their aromatic fused ring system, which significantly influences their chemical reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating their precise molecular structure. The synthesis and structural elucidation of related compounds, such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, affirm the importance of these techniques in confirming the molecular architecture (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions, which allow for further functionalization of the molecule. These reactions are crucial for modifying the compound's chemical properties to enhance its biological activity or alter its physical properties for specific applications. For example, the reaction of anthranilamide with isocyanates represents a method to synthesize novel quinazolinone derivatives, showcasing the versatility of quinazoline chemistry (Chern et al., 1988).

Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of novel compounds often investigates the potential biological applications of these substances. The study by Break, Mosselhi, and Elshafai (2013) demonstrates the ribosylation of fused quinazolines, leading to the creation of new nucleosides with fluorescence interest. This suggests a potential for creating novel compounds with specific fluorescence properties for various scientific applications (Break, Mosselhi, & Elshafai, 2013).

Antimicrobial Activity

The development and evaluation of antimicrobial activities form a significant part of the research on new quinazoline derivatives. Özyanik, Demirci, Bektaş, and Demirbas (2012) explored the synthesis of quinoline derivatives containing an azole nucleus, demonstrating that some of the synthesized compounds showed good to moderate activity against a variety of microorganisms. This indicates the potential for these compounds to be used in the development of new antimicrobial agents (Özyanik et al., 2012).

Fluorescence Studies

Fluorescence studies are crucial for understanding the properties of new compounds and their potential applications in scientific research. The study by Break et al. (2013) on the ribosylation of fused quinazolines to produce new nucleosides with fluorescence properties highlights the relevance of these compounds in fluorescence studies and their potential application in biochemical and medical research.

Potential Biological Activities

The exploration of potential biological activities, including anti-inflammatory and anticancer properties, is a vital area of research for new chemical compounds. The study by Shen et al. (2019) on the discovery and evaluation of synthetic triazoloquinazoline derivatives as anti-inflammatory agents showcases the potential therapeutic applications of these compounds in treating inflammation (Shen et al., 2019). Similarly, the research on the synthesis and anticancer activity of new pyrazoles and triazoles bearing a quinazoline moiety by Saad, Osman, and Moustafa (2011) indicates the potential of these compounds in the development of anticancer drugs (Saad, Osman, & Moustafa, 2011).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as detailed studies of its physical and chemical properties. It could also involve the development of new synthesis methods and the investigation of its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of acetic acid and methanol to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate by heating with acetic acid and chloroform to form the desired product.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the desired product." ] }

CAS RN

1031623-31-0

Molecular Formula

C25H21N5O3

Molecular Weight

439.475

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.